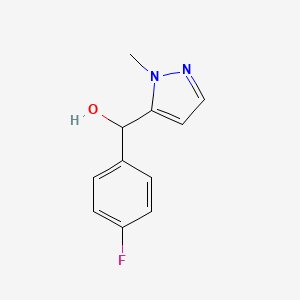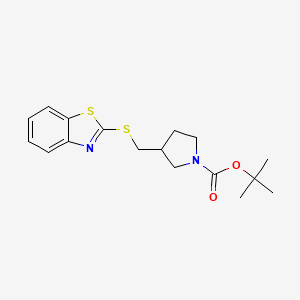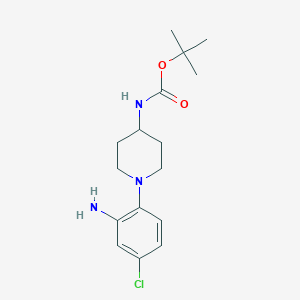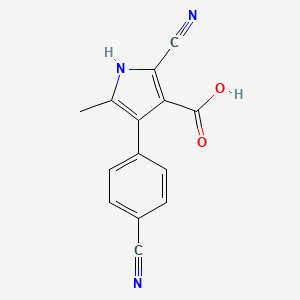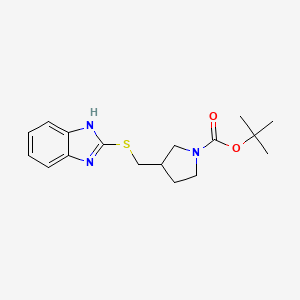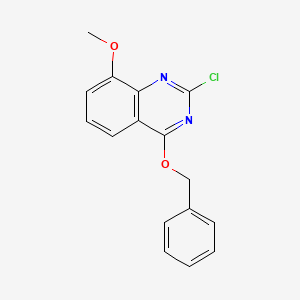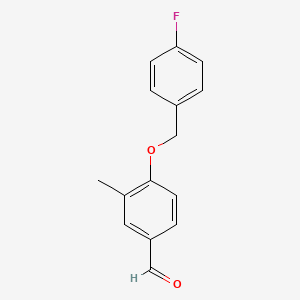
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- is a heterocyclic compound with a unique structure that includes a pyrimidine ring fused with a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethylpyrimidine with sulfur sources under controlled temperatures and solvents to introduce the thione group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidinethione derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyrimidinethione, 3,4-dihydro-1-phenyl-4,4,6-trimethyl-: Lacks the nitro group, resulting in different reactivity and applications.
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-nitrophenyl)-4,4,6-trimethyl-: The position of the nitro group affects its chemical behavior and biological activity.
Uniqueness
The presence of the o-nitrophenyl group in 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- imparts unique reactivity and potential biological activities that distinguish it from other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
50403-73-1 |
|---|---|
Molekularformel |
C13H15N3O2S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
4,6,6-trimethyl-3-(2-nitrophenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15N3O2S/c1-9-8-13(2,3)14-12(19)15(9)10-6-4-5-7-11(10)16(17)18/h4-8H,1-3H3,(H,14,19) |
InChI-Schlüssel |
XIZVGHGAGIWVAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2[N+](=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
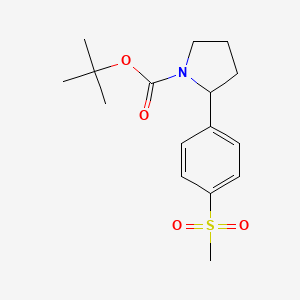

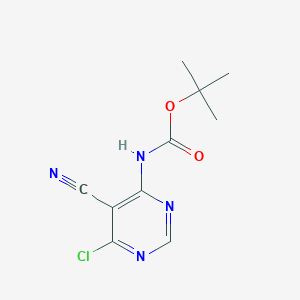
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)

